molecular formula C8H9N3S B1293816 2-Hydrazinyl-4-methylbenzo[d]thiazole CAS No. 20174-68-9

2-Hydrazinyl-4-methylbenzo[d]thiazole

Cat. No. B1293816
CAS RN: 20174-68-9
M. Wt: 179.24 g/mol
InChI Key: DYWNRVWOUASMDT-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylbenzo[d]thiazole and its derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized through various methods and have been characterized using different spectroscopic techniques. They have shown significant potential in pharmacological studies, including antioxidant, antidiabetic, antimalarial, antihypertensive, and cytotoxic activities against various cancer cell lines . Additionally, these compounds have been used in the synthesis of new carrier polymers with potential antibacterial and anticancer properties .

Synthesis Analysis

The synthesis of 2-hydrazinyl-4-methylbenzo[d]thiazole derivatives has been achieved through eco-friendly and mild approaches. One method involves a visible-light-induced synthesis from thiosemicarbazide, carbonyl, and phenacyl bromide without the need for a metal catalyst or extrinsic photosensitizer . Another approach includes the reaction of 2-mercapto-benzothiazole with hydrazine hydride in ethanol . These methods have been optimized to produce high yields and purity suitable for industrialization .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized by various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Theoretical calculations using density functional theory (DFT) have been employed to optimize the molecular geometry and to predict vibrational assignments and chemical shifts, which were found to be in good agreement with experimental data . The molecular electrostatic potential (MEP) maps and Mulliken population analysis have been used to confirm hydrogen bonding sites within the molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-hydrazinyl-4-methylbenzo[d]thiazole derivatives has been explored through their interactions with free radicals and their ability to form complexes with various drugs. Quantum chemical calculations have analyzed the chemoselectivity of hydrogen extraction from these compounds in reaction with free radicals . Additionally, these compounds have been used to synthesize carrier polymers that can react with different drugs to form new compounds with potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazinyl-4-methylbenzo[d]thiazole derivatives have been extensively studied. These compounds exhibit significant antioxidant activity, as evidenced by reducing power experiments and DPPH radical scavenging assays . They also demonstrate antidiabetic properties through α-amylase inhibitory effects . In terms of antimalarial activity, they have shown inhibitory potentials against Plasmodium falciparum, with docking studies providing insights into their mechanism of action . Furthermore, some derivatives have been found to possess antihypertensive activity due to a direct relaxant effect on vascular smooth muscle .

Scientific Research Applications

Anticancer and Antiproliferative Properties

  • 2-Hydrazinyl-4-methylbenzo[d]thiazole derivatives have demonstrated significant antiproliferative activities against various carcinoma cell lines, including MDA-MB231 and HeLa, indicating their potential use in cancer treatment (Grozav et al., 2014).
  • Additional research has found similar compounds exhibiting cytotoxic effects on A2780 and HeLa cell lines, supporting their potential as anticancer agents (Grozav et al., 2017).

Antimicrobial and Antibacterial Applications

  • Some 2-Hydrazinyl-4-methylbenzo[d]thiazole derivatives have been identified as potent agents against Gram-positive and Gram-negative bacteria, emphasizing their usefulness in developing new antimicrobial drugs (El-Lateef et al., 2021).

Antifungal and Antiviral Potential

  • Specific derivatives of 2-Hydrazinyl-4-methylbenzo[d]thiazole have been found to have significant antifungal properties, particularly against Candida species (Altıntop et al., 2014).
  • Research also indicates potential antiviral applications, as some derivatives have shown promising results in docking studies targeting SARS-CoV-2 (COVID-19) (Haroon et al., 2021).

Corrosion Inhibition

  • Derivatives of 2-Hydrazinyl-4-methylbenzo[d]thiazole have been studied for their efficacy as corrosion inhibitors for metals, showcasing their application in industrial and materials science (El-Lateef et al., 2021).

Future Directions

The future directions of “2-Hydrazinyl-4-methylbenzo[d]thiazole” research are promising. It has been used in the synthesis of novel anti-mycobacterial agents , and there is potential for further exploration of its properties and applications .

properties

IUPAC Name

(4-methyl-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-3-2-4-6-7(5)10-8(11-9)12-6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNRVWOUASMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066562
Record name 2(3H)-Benzothiazolone, 4-methyl-, hydrazone
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-methylbenzo[d]thiazole

CAS RN

20174-68-9
Record name 2-Hydrazino-4-methylbenzothiazole
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Record name Benzothiazole, 2-hydrazinyl-4-methyl-
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Record name Benzothiazole, 2-hydrazinyl-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Benzothiazolone, 4-methyl-, hydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzothiazol-2(3H)-one hydrazone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Methyl-2-methylaminobenzothiazole hydrobromide (443 g.; 1.71 mole) was added with stirring to 1.7 liter of ethylene glycol. 85% Hydrazine hydrate (400 grams; 6.75 mole) was added in several portions. The reaction mixture was heated to 130°-135°C. under N2 atmosphere and maintained for about four hours, then cooled slowly with stirring. The product was isolated by addition of water and separated by filtration. It was then dried overnight in a vacuum oven, yielding 275.5 g. (90% yield) of 4-methyl-2-hydrazinobenzothiazole. The nmr spectrum agreed with a reference spectrum and showed no evidence of starting material or other impurity. Non-aqueous titration showed the product to be 97.5% pure.
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4-Methyl-2-methylaminobenzothiazole hydrobromide
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443 g
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Synthesis routes and methods III

Procedure details

4-Methyl-2-dimethylaminobenzothiazole hydrobromide (10.95 g.; 0.04 mole), 85% hydrazine hydrate representing 8.01 g., 0.12 mole, and 33 ml. of ethylene glycol were mixed at room temperature and the mixture heated to 140°C. under nitrogen atmosphere. The reaction mixture was maintained at this temperature overnight. After 39 hours of reaction time, the reaction was cooled, diluted with 33 ml. of water, and filtered to separate the desired 4-methyl-2-hydrazinobenzothiazole compound. It was washed with water and dried 2 hours at 65°C. in vacuo, 5.43 g., 79% yield. The product was subjected to nmr, which showed about 5-10% of starting material. The melting point was 161°-166°C.
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4-Methyl-2-dimethylaminobenzothiazole hydrobromide
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Synthesis routes and methods IV

Procedure details

4-Methyl-2-aminobenzothiazole (8.21 g.; 0.05 mole), hydrazine monohydrochloride (1.14 g.; 0.017 mole), 85% hydrazine hydrate (1.96 g.; 0.033 mole), and 41 ml. of ethylene glycol were mixed, and the mixture heated under N2 atmosphere to 140°C. These reaction conditions were continued for 15 hours; the reaction mixture was then permitted to cool slowly to romm temperature and, for convenience only, stored overnight under N2 atmosphere. Water (45 ml.) was added to the reaction mixture in the morning to force crystallization. The reaction mixture was then filtered to separate the desired 4-methyl-2-hydrazinobenzothiazole compound. It was dried in vacuo overnight at 60°C. The yield was 8.00 g., 89% yield, m.p. 143°-51°C. Non-aqueous titration showed the product to be 85.8% pure.
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8.21 g
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1.96 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazinyl-4-methylbenzo[d]thiazole
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2-Hydrazinyl-4-methylbenzo[d]thiazole
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2-Hydrazinyl-4-methylbenzo[d]thiazole
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2-Hydrazinyl-4-methylbenzo[d]thiazole
Reactant of Route 6
2-Hydrazinyl-4-methylbenzo[d]thiazole

Citations

For This Compound
2
Citations
YQ Duan, Y Ma, XJ Wang, YY Jin… - Protein and peptide …, 2014 - ingentaconnect.com
Due to the vital role in many cell regulatory processes, such as cell cycle control, survival and apoptosis, as well as growth and neurotransmitter signaling, Src homology 2 (SH2) domain…
Number of citations: 15 www.ingentaconnect.com
H Kumar, A Goyal, N Kumar, P Garg - Medicinal Chemistry Research, 2022 - Springer
Alzheimer’s disease (AD) is a neurodegenerative age-related brain disease which diminishes learning and memory. Two main cholinesterases (ChEs), first acetylcholinesterase (AChE…
Number of citations: 2 link.springer.com

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